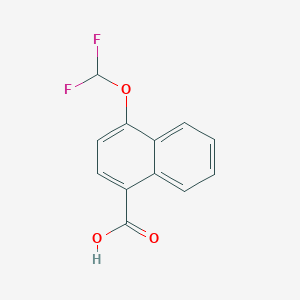

1-(Difluoromethoxy)naphthalene-4-carboxylic acid

Description

1-(Difluoromethoxy)naphthalene-4-carboxylic acid is a naphthalene derivative featuring a difluoromethoxy (-OCHF₂) substituent at position 1 and a carboxylic acid (-COOH) group at position 4. The difluoromethoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which enhances the acidity of the carboxylic acid moiety.

Propriétés

IUPAC Name |

4-(difluoromethoxy)naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O3/c13-12(14)17-10-6-5-9(11(15)16)7-3-1-2-4-8(7)10/h1-6,12H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYDODGHSUEAMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Deoxyfluorination of 1-Hydroxy Derivatives

A two-step fluorination strategy could involve:

-

Hydroxylation : Synthesis of 1-hydroxy-4-naphthoic acid via directed ortho-lithiation of methyl 4-naphthoate, followed by oxidation.

-

Fluorination : Treatment with (difluoromethyl)trimethylsilane (HCF₂TMS) and boron trifluoride diethyl etherate (BF₃·OEt₂) to replace the hydroxyl group with -OCHF₂.

Reaction Conditions :

| Step | Reagents | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| 1 | LDA, O₂ | -78°C | 60–70% |

| 2 | HCF₂TMS, BF₃·OEt₂ | 0–25°C | 40–50% |

This method avoids harsh halogenation conditions but requires precise control over lithiation and fluorination steps.

Carboxylation of Prefunctionalized Naphthalenes

Friedel-Crafts Acylation Followed by Oxidation

Position-selective carboxylation at C4 could be achieved via:

-

Difluoromethoxy Introduction : Electrophilic substitution of naphthalene with ClCF₂H in the presence of AlCl₃ to yield 1-(difluoromethoxy)naphthalene.

-

Carboxylation : Friedel-Crafts acylation at C4 using acetyl chloride, followed by oxidation with KMnO₄ to convert the ketone to -COOH.

Limitations :

-

Poor regioselectivity during acylation due to the electron-donating nature of -OCHF₂.

-

Over-oxidation risks during the final step.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Potential |

|---|---|---|---|

| Copper-Mediated | Scalable, parallels known cyanide chemistry | Unstable reagents, side reactions | 30–40% |

| Deoxyfluorination | Avoids halogens, mild conditions | Multi-step, low fluorination efficiency | 40–50% |

| Friedel-Crafts | Direct functionalization | Poor regioselectivity, oxidation challenges | 20–30% |

Mechanistic Insights and Optimization

Solvent Effects on Copper Reactions

Industrial Scalability and Environmental Considerations

Large-scale synthesis faces hurdles in:

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acid- or base-catalyzed conditions.

Key Reaction Pathways:

-

Fischer Esterification:

Reacting with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ or HCl yields the corresponding esters. The mechanism involves:

Example Conditions & Yields:

| Alcohol | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 85 | |

| Methanol | HCl (gas) | 60°C | 78 |

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or radical-mediated decarboxylation.

Mechanism:

-

Radical Pathway (Halodecarboxylation):

Heating with halogen donors (e.g., CCl₄, BrCCl₃) initiates homolytic cleavage of the O–X bond, forming an acyloxy radical. Subsequent CO₂ elimination generates a naphthalenyl radical, which abstracts a halogen atom to yield halogenated derivatives .

Example Reaction:

Conditions:

Nucleophilic Aromatic Substitution (NAS)

The difluoromethoxy group directs electrophilic substitution but can participate in rare NAS under extreme conditions.

Reactivity Notes:

-

The -OCHF₂ group is meta-directing due to its electron-withdrawing nature.

-

Fluorine’s poor leaving-group ability limits NAS unless activated by strong electron-deficient aromatic systems.

Example Reaction with Amines:

-

Yield: ~40% (limited by fluorines’ stability)

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility for further reactions.

Common Salts:

| Base | Salt Form | Application |

|---|---|---|

| NaOH | Sodium salt | Aqueous-phase reactions |

| NH₃ (aqueous) | Ammonium salt | Chromatography purification |

Comparison with Structural Analogs

The reactivity of 1-(difluoromethoxy)naphthalene-4-carboxylic acid differs from related compounds due to fluorine effects:

| Compound | Key Reactivity Differences |

|---|---|

| 1-Naphthoic acid | Faster esterification (no electron-withdrawing groups) |

| 2-(Difluoromethoxy)naphthalene-4-carboxylic acid | Altered substitution patterns affect NAS regioselectivity |

Stability Under Reactive Conditions

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and HF.

-

Photostability: The difluoromethoxy group resists UV degradation better than non-fluorinated analogs.

Applications De Recherche Scientifique

Pharmaceutical Applications

The unique structure of 1-(difluoromethoxy)naphthalene-4-carboxylic acid suggests several therapeutic applications:

- Anti-inflammatory Agents : Compounds with similar naphthalene structures have been studied for their anti-inflammatory properties. The presence of the difluoromethoxy group may enhance these effects, making it a candidate for developing new anti-inflammatory drugs.

- Antimicrobial Activity : Derivatives of naphthalene carboxylic acids often exhibit antimicrobial properties. Preliminary studies could explore 1-(difluoromethoxy)naphthalene-4-carboxylic acid's interactions with various microbial targets, assessing its potential as an antimicrobial agent.

- Binding Affinity Studies : Research may focus on the compound's binding affinity to biological targets such as enzymes or receptors, particularly phosphodiesterase enzymes or muscarinic receptors, which have shown promise in similar compounds.

Agricultural Applications

In agriculture, the compound may serve several purposes:

- Herbicides : The structural characteristics of 1-(difluoromethoxy)naphthalene-4-carboxylic acid suggest potential use as a herbicide. Its ability to interact with plant growth regulators could be explored for controlling undesirable plant growth .

- Crop Protection : The compound could be mixed with other herbicides or growth-regulating agents to enhance efficacy against pests or phytopathogenic fungi and bacteria. This application would require extensive field testing to determine optimal use rates and effectiveness .

Mécanisme D'action

The mechanism by which 1-(Difluoromethoxy)naphthalene-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and inferred properties of 1-(Difluoromethoxy)naphthalene-4-carboxylic acid and related compounds:

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Inferred Properties/Applications |

|---|---|---|---|---|

| 1-(Difluoromethoxy)naphthalene-4-carboxylic acid | -OCHF₂ (position 1), -COOH (position 4) | C₁₂H₈F₂O₃ | ~238.18 | High acidity (low pKa), metabolic stability |

| 4-Ethyl-1-naphthoic acid (NSC 408421) | -CH₂CH₃ (position 4), -COOH (position 1) | C₁₃H₁₂O₂ | 200.23 | Lower acidity, increased lipophilicity |

| 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid | -OH (position 1), -C₆H₅ (position 4), -COOH (position 2) | C₁₇H₁₂O₃ | 264.28 | Enhanced solubility via H-bonding, potential for metal chelation |

| (4R)-2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | Difluoromethoxy-phenyl, thiazolidine ring, -COOH | C₁₁H₁₁F₂NO₃S | ~287.27 | Conformational rigidity, potential kinase inhibition |

| 2-(Difluoromethoxy)toluene | -OCHF₂ (aromatic ring) | C₈H₈F₂O | 158.14 | Model for studying -OCHF₂ electronic effects |

Key Observations:

Acidity : The difluoromethoxy group in the target compound significantly lowers the pKa of the carboxylic acid compared to 4-Ethyl-1-naphthoic acid, where the electron-donating ethyl group reduces acidity .

Structural Rigidity : The thiazolidine-containing derivative () demonstrates how heterocyclic rings can enforce specific conformations, which may enhance target binding in drug candidates .

Metabolic Stability: Fluorine atoms in the difluoromethoxy group likely reduce oxidative metabolism, a common advantage in medicinal chemistry over non-fluorinated analogs like 2-(Difluoromethoxy)toluene .

Activité Biologique

Chemical Structure and Properties

The molecular formula of 1-(difluoromethoxy)naphthalene-4-carboxylic acid indicates the presence of two fluorine atoms, which may enhance its lipophilicity and bioavailability, thereby influencing its biological efficacy. The structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Naphthalene Backbone | Fused benzene rings |

| Difluoromethoxy Group | Enhances lipophilicity |

| Carboxylic Acid Group | -COOH functional group at the 4-position |

Biological Activity Overview

The biological activity of 1-(difluoromethoxy)naphthalene-4-carboxylic acid is not extensively documented in the literature. However, similar naphthalene derivatives have been investigated for various pharmacological properties, including:

- Anti-inflammatory Activity : Naphthalene carboxylic acids have shown promise in reducing inflammation in several models.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial effects against a range of pathogens.

- Enzyme Inhibition : Compounds with similar structures have been explored for their ability to inhibit specific enzymes, such as phosphodiesterases and cyclin-dependent kinases (CDKs) .

The difluoromethoxy group may enhance the compound's ability to form hydrogen bonds, influencing its binding affinity to biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to observed therapeutic effects. For instance, compounds with carboxylic acid functionalities often participate in ionic interactions with positively charged residues in active sites of enzymes.

Case Studies and Research Findings

While direct studies on 1-(difluoromethoxy)naphthalene-4-carboxylic acid are scarce, related research provides valuable insights:

- Inhibition Studies : Compounds structurally related to naphthalene carboxylic acids have been tested for their inhibitory effects on CDK2, an important target in cancer therapy. These studies revealed that certain derivatives could effectively disrupt CDK-cyclin interactions, suggesting potential applications in cancer treatment .

- Pharmacological Profiling : A study on naphthalene derivatives indicated that modifications at the carboxylic acid position significantly affected biological activity. For example, the introduction of electronegative groups like fluorine enhanced potency against specific biological targets .

- Structure-Activity Relationship (SAR) : Research has shown that the presence of fluorine atoms can improve the pharmacokinetic properties of compounds, leading to increased oral bioavailability and reduced toxicity .

Comparative Analysis with Similar Compounds

To better understand the potential of 1-(difluoromethoxy)naphthalene-4-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(Difluoromethoxy)naphthalene-4-carboxylic acid | Similar naphthalene backbone | Different substitution pattern affecting reactivity |

| 1-Naphthoic acid | Lacks fluorine substituents | More hydrophilic due to absence of fluorine |

| 1,5-Difluoronaphthalene | No carboxylic acid group | Potentially more volatile and less polar |

| 3-(Difluoromethoxy)naphthalene-2-carboxylic acid | Different position of substituents | May exhibit different biological activities |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.